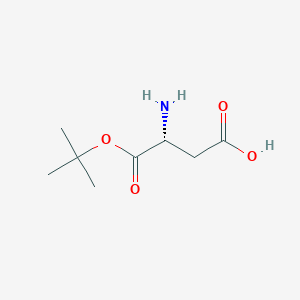

H-D-Asp-OtBu

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGULSHPWYAWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694217 | |

| Record name | 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148823-36-3 | |

| Record name | 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Asp(OtBu)-OH physicochemical characteristics

Physicochemical Profile & Synthetic Utility in Advanced Peptide Development

Executive Summary

H-D-Asp(OtBu)-OH (D-Aspartic acid 4-tert-butyl ester) represents a critical chiral building block in modern peptide therapeutics. As the D-enantiomer of aspartic acid with orthogonal side-chain protection, it serves two pivotal roles: enhancing the proteolytic stability of peptide drugs (via non-native stereochemistry) and preventing side-chain branching during synthesis.

This guide provides a rigorous technical analysis of H-D-Asp(OtBu)-OH, focusing on its physicochemical stability, solubility profiles, and the mechanistic nuances required to mitigate aspartimide formation—a notorious side reaction in aspartyl-containing peptides.

Physicochemical Specifications

The following data aggregates validated physicochemical properties for the free base zwitterion form of the molecule.

| Parameter | Specification | Notes |

| Chemical Name | H-D-Asp(OtBu)-OH | D-Aspartic acid |

| CAS Number | 64960-75-4 | Distinct from L-isomer (3057-74-7) |

| Molecular Formula | ||

| Molecular Weight | 189.21 g/mol | |

| Appearance | White to off-white crystalline powder | Hygroscopic nature |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | May require sonication in neutral water |

| Melting Point | ~220°C (Decomposition) | Varies by crystal habit/salt form |

| pKa Values | Side chain ester removes | |

| Storage | -20°C, Desiccated | Stable for >2 years if kept dry |

Critical Note on Chirality: The use of D-isomers (CAS 64960-75-4) is intentional for inducing specific secondary structures (e.g.,

-turns) and extending plasma half-life by resisting endogenous proteases that recognize L-stereocenters.

Synthetic Utility & Orthogonal Protection

The core value of H-D-Asp(OtBu)-OH lies in its tert-butyl (OtBu) ester protection. This group renders the side chain inert to the basic conditions used in Fmoc-Solid Phase Peptide Synthesis (SPPS), such as 20% piperidine.

Mechanism of Orthogonality

In a synthetic workflow, the

-

Base Stability: The OtBu ester is stable against nucleophilic attack by piperidine or DBU (Fmoc removal reagents).

-

Acid Lability: The OtBu group is removed via acidolysis, typically using 95% Trifluoroacetic Acid (TFA), occurring simultaneously with resin cleavage.

Visualization: Orthogonal Protection Logic

The following diagram illustrates the chemical logic governing the use of this building block.

Figure 1: The orthogonal workflow transforming H-D-Asp(OtBu)-OH into a bioactive peptide residue. The OtBu group survives basic coupling cycles but yields to final acidic cleavage.

Critical Challenge: Aspartimide Formation

Despite the protection offered by the OtBu group, aspartic acid derivatives are prone to a serious side reaction known as Aspartimide Formation .[1] This is particularly prevalent in sequences containing Asp-Gly , Asp-Asn , or Asp-Ser .

The Mechanism

Under basic conditions (e.g., piperidine exposure during Fmoc removal of subsequent residues), the backbone amide nitrogen of the next amino acid can attack the side-chain ester of the Aspartate.

-

Deprotonation: Base deprotonates the backbone amide nitrogen.

-

Cyclization: The nitrogen attacks the

-carbonyl of the OtBu ester. -

Loss of OtBu: tert-Butanol is expelled, forming a 5-membered succinimide ring (Aspartimide).

-

Hydrolysis (Post-Synthesis): The ring opens, resulting in a mix of

-Asp (desired) and

D-Isomer Specifics: While steric factors in D-amino acids can sometimes alter the rate of cyclization compared to L-isomers, the risk remains significant. The formation of aspartimide leads to mass degeneracy (same MW, different structure) which is often inseparable by standard HPLC.

Visualization: Aspartimide Pathway

Figure 2: The mechanism of base-catalyzed aspartimide formation, leading to difficult-to-purify

Mitigation Strategies

To ensure integrity when using H-D-Asp(OtBu)-OH derived residues:

-

Add Acid to Deprotection: Use 0.1M HOBt or formic acid in the piperidine deprotection solution to suppress amide deprotonation.

-

Use Bulky Protection: If OtBu fails, switch to D-Asp(OMpe)-OH (3-methylpent-3-yl ester), which offers higher steric hindrance against cyclization.

-

Backbone Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) protection on the next amino acid (e.g., Gly) to physically block the amide nitrogen.

Experimental Protocols

A. Dissolution & Handling

H-D-Asp(OtBu)-OH is hygroscopic.

-

Equilibrate the container to room temperature before opening to prevent condensation.

-

Solvent Choice:

-

Synthesis: DMF or NMP (Dissolves readily).

-

Analysis: Water/Acetonitrile (1:1). If using pure water, sonication may be required as the zwitterionic lattice is strong.

-

-

Filtration: Always filter stock solutions through a 0.45 µm PTFE filter to remove micro-particulates before HPLC injection.

B. Conversion to Fmoc-D-Asp(OtBu)-OH

Since H-D-Asp(OtBu)-OH has a free N-terminus, it is often converted to the Fmoc-derivative for standard SPPS.[2]

-

Reagents: H-D-Asp(OtBu)-OH (1 eq), Fmoc-OSu (1.1 eq),

(2.5 eq). -

Solvent: Water/Acetone (1:1) or Water/Dioxane.

-

Procedure:

-

Dissolve amino acid and base in water.

-

Add Fmoc-OSu dissolved in organic solvent dropwise.

-

Stir at RT for 2–4 hours (monitor by TLC/HPLC).

-

Acidify to pH 2–3 with 1N HCl (OtBu is stable to dilute, cold HCl for short periods).

-

Extract with Ethyl Acetate, wash with brine, dry over

. -

Concentrate to yield Fmoc-D-Asp(OtBu)-OH.

-

C. Quality Control (HPLC Method)

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (if Fmoc protected).

-

Expectation: The D-isomer may have a slightly different retention time than the L-isomer if using a chiral column, but on standard C18, they co-elute. Chiral purity must be verified using a Chiralpak or similar column (e.g., Crownpak CR+) to ensure no racemization occurred.

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

-

Mergler, M., & Durieux, J.P. (2000). Aspartimide formation in Fmoc-SPPS of Asp-Gly containing peptides. Tetrahedron Letters. Link

-

PubChem. (n.d.). Compound Summary: Aspartic acid 4-tert-butyl ester.[3][4][5][6] National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). Product Specification: H-D-Asp(OtBu)-OH. Merck KGaA. Link

-

TargetMol. (2024). H-D-Asp(OtBu)-OH Physicochemical Data. TargetMol Chemicals. Link

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. H-Asp(OtBu)-OH | CAS#:3057-74-7 | Chemsrc [chemsrc.com]

- 4. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 5. H-Asp(OtBu)-OH | Aspartic acid derivatives | TargetMol [targetmol.com]

- 6. 3057-74-7|H-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]

Technical Guide: H-D-Asp(OtBu)-OH – Mechanistic Principles of Side-Chain Protection

Executive Summary

This technical guide provides an in-depth analysis of H-D-Asp(OtBu)-OH (D-Aspartic acid

Molecular Architecture & Strategic Utility

Structural Components

The molecule H-D-Asp(OtBu)-OH comprises three distinct functional zones, each serving a specific role in the synthetic lifecycle:

| Component | Chemical Identity | Function in SPPS |

| Core Backbone | D-Aspartic Acid | Provides the D-stereochemical configuration, conferring resistance to proteolytic degradation (e.g., by endogenous proteases like trypsin or chymotrypsin). |

| Free Amine / Free Acid | The "H-" and "-OH" termini allow this unit to be used as a starting material or coupled to an existing chain (typically N-protected with Fmoc prior to use). | |

| Side-Chain | tert-Butyl Ester (OtBu) | Orthogonal protection.[2] It masks the |

Why OtBu? (The Orthogonality Principle)

The tert-butyl ester is chosen for its acid lability and base stability . In Fmoc/tBu SPPS, the N-terminal Fmoc group is removed by base (piperidine), while the side-chain OtBu group remains intact. This orthogonality allows the peptide chain to grow without side-chain interference. The OtBu group is eventually removed (global deprotection) using strong acid (TFA).[2][3][4]

Mechanism of Deprotection (Acidolysis)[3][4]

The removal of the OtBu group is the most chemically critical event in the usage of H-D-Asp(OtBu)-OH. It does not proceed via standard hydrolysis but through an acid-catalyzed alkyl-oxygen cleavage (

The / E1 Pathway

Upon treatment with Trifluoroacetic Acid (TFA), the reaction follows a pathway driven by the stability of the tert-butyl carbocation.

-

Protonation: The carbonyl oxygen of the ester is protonated by TFA (being the most electron-rich site). Rapid proton transfer allows protonation of the ether oxygen.

-

Fragmentation: The bond between the tert-butyl carbon and the ether oxygen cleaves. This is the rate-determining step.

-

Intermediates: This generates the free carboxylic acid (side chain restored) and a reactive tert-butyl carbocation (

).[3] -

Fate of the Cation: The

is an electrophile that must be quenched.[3] It can:

Visualization of the Acidolytic Pathway

Figure 1: The acid-catalyzed deprotection mechanism of the tert-butyl ester, highlighting the generation and necessary scavenging of the reactive carbocation.

Critical Side Reaction: Aspartimide Formation[4]

While OtBu is stable to base, the aspartic acid moiety itself is prone to a specific intramolecular side reaction known as Aspartimide Formation .[4] This is the primary failure mode when using Asp(OtBu) derivatives.

The Mechanism

Under basic conditions (e.g., 20% piperidine used for Fmoc removal in subsequent cycles), the nitrogen of the

-

Deprotonation: Base removes the proton from the backbone amide nitrogen.

-

Cyclization: The nitrogen attacks the

-carbonyl carbon of the OtBu ester. -

Leaving Group: The OtBu group is expelled (as t-butoxide/alcohol), closing the ring to form a 5-membered Aspartimide (succinimide) ring.

-

Ring Opening: The ring is unstable and re-opens via hydrolysis, but it is non-stereoselective. It opens to form a mixture of

-Asp (correct) and

Risk Factors

-

Sequence Dependence: Highest risk when Asp is followed by Glycine (Asp-Gly), Serine, or Threonine due to minimal steric hindrance.

-

D-Enantiomer: H-D-Asp(OtBu)-OH is equally susceptible to this reaction as the L-isomer.

Visualization of Aspartimide Formation

Figure 2: The base-catalyzed formation of Aspartimide. Note that the ring opening results in a mixture of alpha and beta peptides, destroying sample purity.

Experimental Protocols

Storage and Handling

-

State: H-D-Asp(OtBu)-OH is typically a white crystalline powder.

-

Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

-

Temperature: Long-term storage at -20°C is recommended to prevent slow hydrolysis or auto-degradation.

Standard Deprotection Cocktail (Cleavage)

To remove the OtBu group and cleave the peptide from the resin simultaneously, use "Reagent K" or a standard high-scavenger cocktail.

Protocol:

-

Preparation: Cool all reagents to 0°C before mixing to suppress exothermic cation reactions.

-

Cocktail Composition:

-

Trifluoroacetic Acid (TFA): 92.5% (Solvent/Acid)

-

Triisopropylsilane (TIS): 2.5% (Cation Scavenger)

-

Water (

): 2.5% (Hydrolysis of esters) -

Dithiothreitol (DTT) or EDT: 2.5% (Only if Met/Cys/Trp are present)

-

-

Reaction: Add 10-20 mL of cocktail per gram of resin. Shake at Room Temperature for 2–3 hours.

-

Precipitation: Filter resin, concentrate filtrate under Nitrogen, and precipitate peptide in cold Diethyl Ether.

Troubleshooting Aspartimide

If LC-MS shows a mass -18 Da (Aspartimide) or +18 Da (Hydrolyzed

-

Add Acid: Add 0.1M HOBt to the piperidine deprotection solution during synthesis. This suppresses the amide nitrogen ionization.

-

Backbone Protection: Use Hmb or Dmb protected Glycine if the sequence is D-Asp-Gly.

D-Enantiomer Considerations

Biological Stability

The primary motivation for using H-D-Asp(OtBu)-OH is to introduce resistance to enzymatic degradation. Endogenous peptidases recognize L-stereocenters. The incorporation of a D-Asp residue alters the local secondary structure (inducing turns) and prevents protease recognition, significantly extending the half-life of peptide drugs in plasma.

Racemization Check

While D-Asp is stable, the activation of the

-

Recommendation: Use mild bases like Collidine or DIPEA (1:2 ratio relative to coupling agent) and avoid pre-activation times longer than 2 minutes.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Mergler, M., et al. (2003). The Aspartimide Problem in Fmoc-based SPPS. Journal of Peptide Science. [Link]

-

Behrendt, R., et al. (2016). Advances in Fmoc Solid-Phase Peptide Synthesis. Journal of Peptide Science. [Link]

Sources

- 1. H-Asp-OtBu | 4125-93-3 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. research-collection.ethz.ch [research-collection.ethz.ch]

- 9. media.iris-biotech.de [media.iris-biotech.de]

Introduction to tert-butyl protecting groups in synthesis

An In-depth Technical Guide to the Strategic Application of tert-Butyl Protecting Groups in Complex Synthesis

Abstract

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious use of protecting groups is a cornerstone of success. Among the repertoire of available protecting groups, the tert-butyl (tBu) group occupies a position of prominence due to its unique constellation of properties: steric bulk, broad stability, and specific, acid-labile cleavage. This technical guide provides an in-depth exploration of the tert-butyl protecting group as applied to alcohols, amines, and carboxylic acids. It delves into the mechanistic underpinnings of its installation and removal, provides field-tested experimental protocols, and presents a comparative analysis of reaction conditions to empower researchers in making informed strategic decisions in their synthetic endeavors.

Core Principles: The Chemical Logic of the tert-Butyl Group

The efficacy of the tert-butyl group as a protecting moiety is rooted in its distinct structural and electronic characteristics. The quaternary carbon atom at its core, bonded to three methyl groups, creates significant steric hindrance. This bulkiness physically obstructs the approach of nucleophiles and other reagents to the protected functional group, rendering it inert to a wide range of reaction conditions.[1][2]

Conversely, the tert-butyl group's lability under acidic conditions is a consequence of the exceptional stability of the tertiary carbocation that is formed upon its cleavage.[3][4] This cleavage typically proceeds through a unimolecular (SN1 or E1) mechanism, initiated by protonation of the heteroatom attached to the tBu group.[1][5] This well-defined and specific mode of deprotection allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups), a concept known as orthogonality .[5][6]

Protection of Functional Groups

The versatility of the tert-butyl group is demonstrated by its application to a range of common functional groups.

Alcohols: Formation of tert-Butyl Ethers

Protecting alcohols as tert-butyl ethers is a robust strategy when stability to strong bases, organometallics, and nucleophiles is required.[2][7]

Causality of Method Selection: The classical method for tert-butyl ether formation involves the acid-catalyzed addition of an alcohol to isobutylene.[7][8] This reaction leverages the generation of the stable tert-butyl cation from isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄, triflic acid).[8][9] For more sensitive substrates where strong acids are not tolerated, methods utilizing di-tert-butyl dicarbonate (Boc₂O) in the presence of a Lewis acid catalyst like Mg(ClO₄)₂ offer a milder alternative.[2][10]

Experimental Protocol: Protection of a Primary Alcohol using Isobutylene and an Acid Catalyst

-

Setup: To a cooled (0 °C) solution of the primary alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).

-

Reagent Addition: Condense isobutylene gas into the reaction mixture or add liquid isobutylene carefully. The reaction vessel should be sealed or equipped with a cold finger to maintain the isobutylene concentration.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude tert-butyl ether can be purified by flash column chromatography.

Amines: The Ubiquitous Boc Group

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in both solution-phase and solid-phase synthesis.[11][12] It converts the nucleophilic and basic amine into a neutral, sterically hindered carbamate, which is stable to a wide array of non-acidic reagents.[5][13]

Causality of Method Selection: The standard method for Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[14] The reaction is often facilitated by a base (e.g., triethylamine, NaOH, or DMAP) which deprotonates the amine, increasing its nucleophilicity.[11][14] The choice of base and solvent system can be tailored to the specific substrate's solubility and reactivity.

Experimental Protocol: Boc Protection of a Primary Amine

-

Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

-

Base Addition: Add a base (1.1 - 1.5 eq), for example, triethylamine or sodium hydroxide, to the solution.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) either as a solid or dissolved in the reaction solvent. An exotherm may be observed.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

-

Work-up: If an aqueous base was used, extract the product with an organic solvent (e.g., ethyl acetate). If a tertiary amine base was used, wash the organic phase with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Boc-protected amine is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.[14]

Carboxylic Acids: Formation of tert-Butyl Esters

The tert-butyl ester is an excellent choice for protecting carboxylic acids, as it is resistant to basic hydrolysis, saponification, and many nucleophilic reagents.[1][3]

Causality of Method Selection: Similar to tert-butyl ethers, tert-butyl esters can be synthesized by the acid-catalyzed reaction of a carboxylic acid with isobutylene.[15] Alternatively, for sensitive substrates, reaction with tert-butanol using a coupling agent like dicyclohexylcarbodiimide (DCC) can be employed.[3] A very practical method involves the treatment of a carboxylic acid with a catalytic amount of a strong acid like perchloric acid or bis(trifluoromethanesulfonyl)imide in tert-butyl acetate.[15][16]

Deprotection: The Acid-Labile Nature of the tert-Butyl Group

The removal of the tert-butyl group is its defining characteristic and is almost universally achieved under acidic conditions.[12][17] The choice of acid, solvent, and temperature can be modulated to achieve selective deprotection in the presence of other acid-sensitive groups.

Mechanism of Deprotection: The deprotection proceeds via protonation of the ether, carbamate, or ester oxygen, followed by the elimination of the stable tert-butyl cation. This cation can then be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, cause side reactions by alkylating sensitive residues.[4][18][19]

Caption: Generalized mechanism of acid-catalyzed tert-butyl group cleavage.

Scavengers in Deprotection: The liberated tert-butyl cation is an electrophile and can lead to unwanted side reactions, particularly with electron-rich aromatic residues like tryptophan and tyrosine in peptide synthesis.[11][19] To prevent this, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are added to the deprotection cocktail to trap the cation.[19][20]

Caption: Role of scavengers in preventing side reactions during deprotection.

Comparative Data for Deprotection Methods

The selection of the deprotection reagent is critical for the success of a synthetic step. The following table provides a comparison of common deprotection conditions.

| Reagent/Condition | Strength | Typical Application | Comments |

| 95% TFA / H₂O | Very Strong | Final deprotection in peptide synthesis.[20] | Effective but can cleave many other acid-labile groups. Scavengers are essential. |

| 20-50% TFA in DCM | Strong | Standard cleavage of Boc groups and tBu esters.[11][17] | Volatile and easy to remove. Allows for milder conditions than neat TFA. |

| 4M HCl in Dioxane | Strong | Common alternative to TFA for Boc removal.[11] | Non-volatile, product is isolated as the hydrochloride salt. |

| Aqueous Phosphoric Acid | Mild | Selective cleavage of t-butyl esters/ethers.[3][21] | Greener alternative, can show selectivity in the presence of other acid-sensitive groups. |

| Zinc Bromide (ZnBr₂) in DCM | Mild (Lewis Acid) | Chemoselective deprotection of t-butyl esters.[3] | Useful when Brønsted acids are not tolerated. |

Experimental Protocol: Deprotection of a Boc-Protected Amine using TFA

-

Dissolution: Dissolve the Boc-protected amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq). If the substrate contains sensitive functionalities, add a scavenger like triisopropylsilane (1.1 eq).

-

Reaction: Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS. Effervescence (CO₂ evolution) is often observed.[4]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Isolation: The product is typically obtained as a TFA salt. It can be used as such, or the free amine can be obtained by dissolving the residue in an organic solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃), followed by drying and evaporation.

Orthogonality in Action: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The concept of orthogonality is perfectly exemplified in modern solid-phase peptide synthesis (SPPS), where the Fmoc/tBu strategy is dominant.[20][22]

-

Nα-Amino Group Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the alpha-amino group of the growing peptide chain. It is removed by treatment with a mild base, typically piperidine.[5][22]

-

Side-Chain Protection: The reactive side chains of amino acids (e.g., the hydroxyl of serine, the carboxyl of aspartic acid) are protected with acid-labile groups, predominantly tert-butyl ethers and esters.[20][23]

Caption: Experimental workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

Conclusion

The tert-butyl protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its robustness, coupled with its specific, acid-catalyzed removal, provides a level of control and predictability that is essential for the synthesis of complex molecules. A thorough understanding of the principles governing its installation and cleavage, as well as the nuances of reagent selection and the management of potential side reactions, enables researchers and drug development professionals to strategically deploy this versatile protecting group to achieve their synthetic goals efficiently and reliably.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

StudySmarter US. (n.d.). t-Butyl Ether Protecting Groups Explained. Retrieved from [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Kapeš, V., & Svoboda, I. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(11), 4568-4571. Retrieved from [Link]

-

ACS Publications. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Ingenta Connect. (2012, February 1). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

-

GlycoPODv2. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Biomatik. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2011). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Peptide synthesis and applications (pp. 15-30). Humana Press. Retrieved from [Link]

-

Arkat USA, Inc. (n.d.). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing tert-butanol from a mixture of isobutylene and n-butene.

-

Jawiczuk, M., & Kuta, J. (2019). The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5). PeerJ. Physical chemistry, 1, e1. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (2022, April 11). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tert-Butyl Ethers [organic-chemistry.org]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Lab Reporter [fishersci.co.uk]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 16. thieme-connect.com [thieme-connect.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tert-Butyl Esters [organic-chemistry.org]

- 22. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 23. peptide.com [peptide.com]

Methodological & Application

Application Note: Optimization of H-D-Asp(OtBu)-OH Incorporation

Activation Strategies and Side-Reaction Mitigation in Peptide Synthesis

Abstract

The incorporation of H-D-Asp(OtBu)-OH (D-Aspartic acid

Mechanistic Insight: The D-Asp(OtBu) Challenge

To successfully utilize H-D-Asp(OtBu)-OH, one must understand the two primary failure modes:

-

Uncontrolled Polymerization (The "Free Amine" Trap): H-D-Asp(OtBu)-OH is a zwitterionic free amino acid. Attempting to activate its C-terminus (e.g., with HATU/DIPEA) while the N-terminus is unprotected will result in immediate head-to-tail self-polymerization.

-

Rule: C-terminal activation of this molecule is only permissible when loading onto a solid support (Resin) where the support is in high excess, or if the N-terminus is first protected (e.g., Fmoc-Cl).

-

-

Aspartimide Formation (The "Hidden" Side Reaction): The

-tert-butyl ester (OtBu) is not immune to nucleophilic attack by the backbone amide nitrogen. Under basic conditions (e.g., 20% Piperidine used for Fmoc removal), the backbone nitrogen deprotonates and attacks the side chain ester, forming a succinimide ring (Aspartimide).[1] This ring opens to form a mixture of-

Risk Factor: The risk is highest when D-Asp is followed by small residues (Gly, Ala, Ser) which offer little steric protection to the backbone amide.

-

Experimental Protocols

Protocol A: C-Terminal Immobilization (Resin Loading)

Use this protocol to attach H-D-Asp(OtBu)-OH to the solid phase as the first C-terminal residue.

Rationale: We utilize 2-Chlorotrityl Chloride (2-CTC) Resin . This resin reacts with the carboxylate of the amino acid via an

Materials:

-

H-D-Asp(OtBu)-OH (1.2 eq relative to resin loading)

-

2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)

-

DIPEA (N,N-Diisopropylethylamine) (4 eq)

-

DCM (Dichloromethane, anhydrous)

-

Methanol (HPLC grade)

Step-by-Step Procedure:

-

Resin Preparation: Swell 1.0 g of 2-CTC resin in 10 mL DCM for 20 minutes. Drain.

-

Solubilization (Critical): In a separate vial, suspend H-D-Asp(OtBu)-OH (1.2 eq) in 8 mL DCM. Add DIPEA (4 eq). The zwitterion will dissolve upon addition of the base.

-

Note: If solubility is poor, add a minimal amount of DMF (max 10% v/v). Avoid high DMF concentrations as it promotes racemization during loading.

-

-

Loading Reaction: Add the amino acid solution to the resin. Agitate gently for 2 hours at room temperature.

-

Capping: Add 1 mL of Methanol to the reaction mixture (to cap unreacted trityl chlorides). Agitate for 15 minutes.

-

Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).[2]

-

Loading Determination: Dry a small aliquot and measure weight gain or perform UV quantification of the Fmoc group (if using Fmoc-protected variant). For H-D-Asp(OtBu)-OH, weight gain is the primary metric.

Protocol B: Elongation & Activation (Coupling to D-Asp)

Use this protocol when H-D-Asp(OtBu)-OH is already part of the chain (or resin-bound) and you are coupling the NEXT amino acid.

Rationale: The goal is to prevent base-catalyzed aspartimide formation on the D-Asp(OtBu) residue during the deprotection of the next Fmoc group.

The "Acidic Base" Strategy: Standard 20% Piperidine is too harsh for D-Asp(OtBu)-Gly sequences. We modify the deprotection cocktail.

Reagents:

-

Deprotection Cocktail: 0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF.

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

-

Why Oxyma? It is safer than HOBt (non-explosive) and superior in suppressing racemization compared to HBTU/HATU.[5]

-

Workflow:

-

Coupling: Activate incoming Fmoc-AA-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF. React for 60 min.

-

Wash: DMF (3x).

-

Modified Deprotection: Treat resin with 0.1 M HOBt in 20% Piperidine/DMF (2 x 10 min).

-

Alert: Do not extend deprotection times unnecessarily.

-

-

Wash: DMF (3x), DCM (3x).

Quantitative Comparison of Activation Methods

The following data summarizes the racemization and side-reaction risks associated with different activation cocktails when applied to Asp(OtBu) derivatives.

| Activation Method | Coupling Efficiency | Racemization Risk (D-Asp) | Aspartimide Risk (during coupling) | Recommended Use |

| DIC / Oxyma Pure | High | Very Low (<1%) | Low | Standard Protocol |

| DIC / HOBt | Moderate | Low (<2%) | Low | Legacy Protocol |

| HBTU / DIPEA | High | Moderate (if base excess) | Moderate | Routine (Non-sensitive) |

| HATU / HOAt / DIPEA | Very High | High (requires control) | High | Sterically Hindered Couplings |

| Pentafluorophenyl Esters | Low | Very Low | Very Low | Fragment Condensation |

Visualization of Pathways

Diagram 1: The Aspartimide Trap & Prevention

This diagram illustrates the mechanism of failure and where the "Acidic Base" intervention acts.

Caption: Mechanism of base-catalyzed aspartimide formation and the suppression effect of HOBt buffering.

Diagram 2: Activation Decision Matrix

A logical flow for selecting the correct activation chemistry based on sequence difficulty.

Caption: Decision matrix for selecting coupling reagents and deprotection cocktails based on sequence sterics.

References

-

Iris Biotech. (2024). Aspartimide Formation: Mechanisms and Prevention. Iris Biotech Knowledge Base.[6] [Link]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7] Chemistry – A European Journal. [Link]

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 4. jpt.com [jpt.com]

- 5. bachem.com [bachem.com]

- 6. adooq.com [adooq.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Strategic Use of H-D-Asp(OtBu)-OH in the Synthesis of Advanced Peptide Therapeutics

Introduction: The Significance of D-Amino Acids in Peptide Drug Design

In the landscape of modern drug discovery, peptide therapeutics represent a rapidly growing class of highly specific and potent agents. However, their clinical utility is often challenged by rapid in-vivo degradation by proteases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-natural amino acids, particularly D-enantiomers.[1][2] These mirror-image amino acids are not recognized by most endogenous proteases, significantly enhancing the metabolic stability and extending the half-life of the peptide drug.[]

H-D-Asp(OtBu)-OH is a key building block for this purpose. It is the D-enantiomer of aspartic acid, featuring a tert-butyl (OtBu) ester protecting the side-chain carboxyl group. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of H-D-Asp(OtBu)-OH (typically used in its Nα-Fmoc protected form, Fmoc-D-Asp(OtBu)-OH) in solid-phase peptide synthesis (SPPS), with a focus on field-proven protocols and the mitigation of common side reactions.

Physicochemical Properties of H-D-Asp(OtBu)-OH

A clear understanding of the building block's properties is fundamental for its effective use.

| Property | Value | Reference |

| Chemical Name | (R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid | N/A |

| Synonyms | H-D-Asp(OtBu)-OH, D-Aspartic acid 4-tert-butyl ester | N/A |

| CAS Number | 64960-75-4 | N/A |

| Molecular Formula | C₈H₁₅NO₄ | N/A |

| Molecular Weight | 189.21 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMF, DMSO, and aqueous base | N/A |

The OtBu Protecting Group: An Orthogonal Shield

The choice of protecting groups is paramount in SPPS. The tert-butyl (OtBu) group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy.

-

Acid Lability: The OtBu ester is highly labile to strong acids, such as trifluoroacetic acid (TFA). This allows for its clean removal simultaneously with other tBu-based side-chain protecting groups and cleavage of the peptide from most acid-sensitive resins in the final deprotection step.[4]

-

Base Stability: Crucially, the OtBu group is completely stable under the basic conditions required for the repetitive removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF).[5] This orthogonality prevents premature deprotection of the side chain during the iterative cycles of peptide elongation.

Application in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a D-Asp(OtBu) residue into a peptide sequence follows the standard, cyclical workflow of Fmoc-SPPS. This process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.

A Critical Challenge: Aspartimide Formation

The single most significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of a succinimide ring, known as an aspartimide. This issue is particularly pronounced in sequences where Asp is followed by Gly, Asn, Ser, or Arg.[6]

Mechanism: Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen of the amino acid following the D-Asp residue can act as a nucleophile. It attacks the side-chain carbonyl of the D-Asp(OtBu), leading to the formation of a five-membered aspartimide ring and the loss of the OtBu group.

Consequences:

-

Chain Termination: The aspartimide intermediate can halt further peptide elongation.[6]

-

Byproduct Formation: The unstable aspartimide ring can be opened by nucleophiles (like piperidine or water), leading to a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide (an isomer that is difficult to separate), and piperidide adducts.[5]

-

Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to diastereomeric impurities.[5]

Mitigation Strategies for Aspartimide Formation

To ensure the integrity of the final peptide therapeutic, suppressing aspartimide formation is crucial. Several field-proven strategies can be employed:

-

Modified Deprotection Conditions:

-

Weaker Bases: Using a weaker base like piperazine or morpholine instead of piperidine can reduce the rate of aspartimide formation.[7][8]

-

Acid Additives: Adding a small amount of an acid, such as formic acid or acetic acid, to the piperidine deprotection solution can lower the basicity and suppress the side reaction.[9]

-

-

Sterically Hindered Side-Chain Protection:

-

Backbone Protection:

-

This is often the most effective method. A protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), is attached to the backbone amide nitrogen of the residue following the D-Asp.[5][6] This modification prevents the nitrogen from acting as a nucleophile, completely inhibiting aspartimide formation. This is typically achieved by using a pre-formed dipeptide building block, e.g., Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH.

-

Case Study: Synthesis of a Model Heptapeptide

To illustrate the practical application, we will detail the synthesis of a model C-terminal amide heptapeptide: Ac-Tyr-D-Ala-Gly-Phe-D-Asp-Ser-Arg-NH₂ . This sequence is chosen as it contains the D-Asp-Ser motif, which is susceptible to aspartimide formation, making it an excellent model for demonstrating robust synthetic protocols.

Detailed Experimental Protocol

This protocol assumes a manual synthesis on a 0.1 mmol scale using a Rink Amide resin (loading ~0.5 mmol/g).

A. Materials & Reagents

| Reagent | Purpose |

| Rink Amide MBHA Resin | Solid support for C-terminal amide |

| N,N-Dimethylformamide (DMF) | Primary solvent |

| Dichloromethane (DCM) | Solvent for washing |

| Piperidine | Fmoc deprotection agent |

| Fmoc-Amino Acids | Building blocks (Arg(Pbf), Ser(tBu), D-Asp(OtBu) , Phe, Gly, D-Ala, Tyr(tBu)) |

| HBTU / HATU | Coupling activator |

| DIPEA / Collidine | Activation base |

| Acetic Anhydride | N-terminal capping |

| Trifluoroacetic Acid (TFA) | Cleavage and deprotection |

| Triisopropylsilane (TIS) | Scavenger (cation trap) |

| DDI Water | Scavenger |

| Diethyl Ether (cold) | Peptide precipitation |

B. Step-by-Step Synthesis

-

Resin Preparation:

-

Weigh 200 mg of Rink Amide resin and place it in a suitable reaction vessel.

-

Swell the resin in DMF for 30-60 minutes. Drain the solvent.

-

-

Initial Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.

-

Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL), then DMF (3 x 5 mL).

-

Self-Validation: Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in DMF.

-

Add DIPEA (8 eq, 0.8 mmol) to the solution to activate.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash with DMF (5 x 5 mL).

-

Self-Validation: Perform a Kaiser test to confirm the completion of the coupling (negative result).

-

-

Chain Elongation (Cycles 2-7):

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the following amino acids in order:

-

Fmoc-Ser(tBu)-OH

-

Fmoc-D-Asp(OtBu)-OH

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Fmoc-D-Ala-OH

-

Fmoc-Tyr(tBu)-OH

-

-

Note on D-Asp-Ser junction: Given the risk, consider using one of the mitigation strategies outlined in Section 5. For this protocol, we will proceed with standard conditions but emphasize monitoring.

-

-

N-Terminal Acetylation:

-

After the final Fmoc deprotection (of Tyr), wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

-

Agitate for 30 minutes.

-

Drain and wash thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

-

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% DDI Water. (Caution: Work in a fume hood, wear appropriate PPE). [10]

-

Add the cleavage cocktail (5-10 mL) to the dry peptidyl-resin.

-

Agitate at room temperature for 2-3 hours.[4]

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

-

Peptide Precipitation and Purification:

-

A white precipitate of the crude peptide should form immediately.

-

Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using preparative reverse-phase HPLC (RP-HPLC).

-

Collect fractions containing the pure peptide, confirm identity and purity by LC-MS, and lyophilize to obtain a white, fluffy powder.

-

Conclusion

H-D-Asp(OtBu)-OH is an indispensable building block for the synthesis of next-generation peptide therapeutics with enhanced metabolic stability. Its successful application relies on the robust Fmoc/tBu SPPS strategy and, critically, on a keen awareness and mitigation of the potential for aspartimide formation. By employing strategies such as modified deprotection conditions, sterically demanding protecting groups, or backbone protection, researchers can effectively suppress this deleterious side reaction. The detailed protocols and workflows provided herein serve as a validated starting point for scientists and developers to confidently incorporate D-aspartic acid into their peptide candidates, paving the way for more stable and effective drugs.

References

-

Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490. [Link]

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein. [Link]

-

Isle, R. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Shapiro Lab, University of Connecticut. [Link]

-

Hartrampf, F. W. W., et al. (2020). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Angewandte Chemie International Edition, 59(19), 7439-7444. [Link]

-

Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 9(8), 518-526. [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

-

Gaspar, D., & Veiga, A. S. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 24(19), 3449. [Link]

-

Zheng, J. S., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AnaSpec, Inc. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Late-Stage Peptide Modification Via Aspartic Acid as Endogenous Directing Group. SSRN. [Link]

- D'Aniello, A. (2012). D-aspartic acid supplement.

-

Luongo, L., et al. (2020). D-Aspartic acid ameliorates painful and neuropsychiatric changes and reduces β-amyloid Aβ 1-42 peptide in a long lasting model of neuropathic pain. Behavioural Brain Research, 380, 112437. [Link]

-

Hughes, R. A., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1432-1437. [Link]

-

Shams, H., et al. (2024). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases. RSC Medicinal Chemistry. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biotage.com [biotage.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Implementation of H-D-Asp(OtBu)-OH in Liquid-Phase Peptide Synthesis

Introduction: Re-evaluating Liquid-Phase Synthesis in Modern Peptide Development

For decades, Solid-Phase Peptide Synthesis (SPPS) has been the dominant methodology in research settings due to its ease of automation and simplified purification workflows.[1][2] However, for large-scale production, especially of shorter peptides or complex fragments, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers compelling advantages.[3] LPPS provides unparalleled scalability, greater flexibility in reaction condition optimization, and often results in higher purity of crude intermediates since they are purified at each step.[1][4] This stepwise control is critical for minimizing impurity accumulation, a significant challenge in the synthesis of complex peptide APIs.

This guide focuses on the strategic use of H-D-Asp(OtBu)-OH , a key building block for introducing D-aspartic acid residues into a peptide sequence. The D-configuration offers metabolic stability, while the tert-Butyl (OtBu) ester protects the side-chain carboxyl group. The OtBu group is a cornerstone of orthogonal synthesis strategies; it is stable to the basic conditions used for Fmoc-group removal but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA).[5][6]

The primary challenge when incorporating any aspartic acid residue is the potential for aspartimide formation, a deleterious side reaction that leads to a mixture of byproducts, including β-aspartyl peptides and racemized products.[5][7] This guide will provide not only detailed protocols for utilizing H-D-Asp(OtBu)-OH but also the underlying mechanistic rationale for each step, empowering researchers to mitigate side reactions and achieve high-purity target peptides.

Part 1: Core Principles and Mechanistic Considerations

The Mechanism of Carbodiimide-Mediated Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are powerful dehydrating agents used to activate free carboxyl groups for amide bond formation.[8][9] The reaction proceeds via a highly reactive O-acylisourea intermediate. This intermediate can then react with the free amine of the incoming amino acid to form the desired peptide bond.[9][10]

However, the O-acylisourea intermediate is susceptible to undesirable side reactions:

-

N-acylurea Formation: An intramolecular rearrangement can occur, forming a stable, unreactive N-acylurea, which terminates the coupling reaction and reduces yield.[8]

-

Racemization: The activated carboxyl group is prone to racemization, particularly via the formation of a 5(4H)-oxazolone intermediate, which can compromise the chiral integrity of the final peptide.[11]

To suppress these side reactions, coupling additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential. These additives react with the O-acylisourea intermediate to form a more stable, yet sufficiently reactive, active ester. This active ester is less prone to racemization and minimizes the formation of N-acylurea, thereby improving coupling efficiency and product purity.[8][12][13]

The Challenge: Aspartimide Formation

Aspartic acid residues are uniquely prone to forming a five-membered cyclic succinimide intermediate, commonly known as an aspartimide.[14][15] This occurs when the backbone amide nitrogen of the C-terminal adjacent residue attacks the side-chain carbonyl carbon of the aspartic acid. This side reaction is particularly favored in sequences like Asp-Gly, Asp-Ser, and Asp-Asn.[5][16][17]

The formation of an aspartimide is highly problematic because:

-

The succinimide ring can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[15]

-

The α-carbon of the aspartimide is highly susceptible to epimerization, leading to a loss of stereochemical purity (D- to L- or L- to D-).[14][18]

The use of a bulky side-chain protecting group like tert-Butyl (OtBu) sterically hinders the nucleophilic attack required for cyclization, thereby reducing the rate of aspartimide formation compared to less bulky protecting groups.[7][19] However, it does not eliminate the risk, especially under prolonged exposure to basic conditions during Fmoc deprotection.

Final Deprotection: Scavenging Reactive Cations

The final step in the synthesis involves the removal of the acid-labile OtBu group. This is achieved using a strong acid, typically Trifluoroacetic Acid (TFA). The acid protonates the ester oxygen, leading to the release of the free carboxylic acid and a highly reactive tert-butyl cation.[20]

These carbocations can alkylate electron-rich side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to irreversible peptide damage.[21] To prevent this, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic agents, such as water, triisopropylsilane (TIS), or ethanedithiol (EDT), that efficiently trap the tert-butyl cations before they can react with the peptide.[5][6]

Part 2: Materials and Reagents

Successful LPPS requires high-purity reagents and anhydrous solvents.

| Category | Reagent/Material | Purpose | Purity/Grade |

| Amino Acids | H-D-Asp(OtBu)-OH | Core building block | >99% |

| N-α-Fmoc protected amino acids | For peptide chain elongation | >99% | |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC) | Carboxyl activation | >99% |

| Diisopropylcarbodiimide (DIC) | Carboxyl activation (soluble urea) | >99% | |

| Additives | 1-Hydroxybenzotriazole (HOBt) | Racemization & side reaction suppressor | >99% Anhydrous |

| Solvents | Dichloromethane (DCM) | Primary reaction solvent | Anhydrous, <50 ppm H₂O |

| N,N-Dimethylformamide (DMF) | Co-solvent for solubility | Anhydrous, <50 ppm H₂O | |

| Ethyl Acetate (EtOAc) | Extraction solvent | ACS Grade | |

| Diethyl Ether | Peptide precipitation | Anhydrous | |

| Acids/Bases | 5% aq. Citric Acid / HCl | Aqueous wash | Reagent Grade |

| 5% aq. NaHCO₃ | Aqueous wash | Reagent Grade | |

| Saturated aq. NaCl (Brine) | Aqueous wash | Reagent Grade | |

| Deprotection | Trifluoroacetic Acid (TFA) | Final side-chain deprotection | >99%, Reagent Grade |

| Triisopropylsilane (TIS) | Cation scavenger | >98% |

Part 3: Experimental Protocols

The following protocols detail the synthesis of a model dipeptide, Fmoc-Ala-D-Asp(OtBu)-OH , to illustrate the core LPPS workflow.

Workflow Overview

Protocol 1: Dipeptide Coupling (Fmoc-Ala-D-Asp(OtBu)-OH)

This protocol utilizes DCC as the coupling agent, which forms an insoluble dicyclohexylurea (DCU) byproduct that is easily removed by filtration.[8][10]

| Reagent | M.W. | Equivalents | Amount |

| H-D-Asp(OtBu)-OH | 189.21 | 1.0 | 1.89 g (10 mmol) |

| Fmoc-Ala-OH | 311.34 | 1.05 | 3.27 g (10.5 mmol) |

| HOBt | 135.13 | 1.1 | 1.49 g (11 mmol) |

| DCC | 206.33 | 1.1 | 2.27 g (11 mmol) |

| DCM (anhydrous) | - | - | 100 mL |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve H-D-Asp(OtBu)-OH, Fmoc-Ala-OH, and HOBt in 80 mL of anhydrous DCM.

-

Cooling: Place the flask in an ice bath and stir for 15 minutes until the solution temperature reaches 0°C.

-

Expert Insight: Starting the reaction at 0°C is critical to minimize racemization during the initial activation step when the highly reactive O-acylisourea is formed.

-

-

Activation: Dissolve DCC in 20 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let it stir at room temperature overnight (approx. 16 hours). A white precipitate (DCU) will form as the reaction progresses.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 95:5 DCM:MeOH with 0.5% acetic acid). The consumption of the limiting amino acid (H-D-Asp(OtBu)-OH) indicates reaction completion.

Protocol 2: Work-up and Purification

-

DCU Removal: Cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil or solid residue.

-

Redissolution: Redissolve the residue in 150 mL of Ethyl Acetate (EtOAc).

-

Aqueous Washes: Transfer the EtOAc solution to a separatory funnel and perform the following washes sequentially:

-

2 x 75 mL of 5% citric acid (to remove any unreacted amine and trace base).

-

2 x 75 mL of 5% NaHCO₃ (to remove unreacted Fmoc-Ala-OH and HOBt).

-

1 x 75 mL of saturated brine (to break emulsions and begin drying).

-

Expert Insight: The order of washes is crucial. The acidic wash must precede the basic wash to ensure that the desired product, which is a carboxylic acid, remains in the organic layer during the basic extraction of acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude protected dipeptide.

-

Purification: The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography if necessary.

Protocol 3: Final Side-Chain Deprotection

This protocol removes the OtBu group to yield the final dipeptide, Fmoc-Ala-D-Asp-OH .

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v) . For 1 g of peptide, prepare 10 mL of cocktail.

-

Safety Precaution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.

-

-

Cleavage Reaction: Dissolve the protected peptide (e.g., 1 g) in the cleavage cocktail. Stir at room temperature for 2-3 hours.

-

TFA Removal: Evaporate the TFA under a stream of nitrogen or using a rotary evaporator (ensure the vacuum pump is protected from acid vapors).

-

Precipitation: Add 50 mL of ice-cold diethyl ether to the concentrated residue. A white precipitate of the crude peptide should form.

-

Isolation: Triturate the solid with the ether, then collect the precipitate by centrifugation or filtration. Wash the solid twice with cold diethyl ether.

-

Drying: Dry the peptide under high vacuum.

Protocol 4: Final Purification and Analysis

The final purification is almost always performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][22][23]

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% Acetonitrile in water with 0.1% TFA).

-

HPLC Conditions (Typical):

-

Column: C18 stationary phase (e.g., 10 µm, 250 x 10 mm for preparative scale).

-

Mobile Phase A: 0.1% TFA in H₂O.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient, for example, from 5% B to 65% B over 30 minutes.

-

Detection: UV at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the product identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.[23]

Part 4: Troubleshooting

| Problem | Potential Cause | Solution |

| Incomplete Coupling | - Inefficient activation- Steric hindrance- Impure/wet reagents or solvents | - Increase coupling time or use a more potent coupling agent (e.g., HATU).- Ensure all reagents and solvents are anhydrous.- Check purity of starting materials. |

| Low Yield after Work-up | - Product partially soluble in aqueous layers- Emulsion formation | - Perform a back-extraction of the aqueous layers with fresh EtOAc.- Add brine during washes to break emulsions. |

| Significant Aspartimide Formation | - Prolonged exposure to base- High reaction temperatures- Sequence-dependent issue (e.g., -Asp-Gly-) | - If performing subsequent Fmoc deprotection, reduce piperidine concentration or time. Add 0.1 M HOBt to the deprotection solution.[17]- Avoid heating the reaction mixture. |

| Byproducts after Final Cleavage | - Incomplete deprotection- Insufficient scavengers | - Increase TFA cleavage time or temperature slightly (e.g., to 30°C).- Increase the amount or type of scavenger based on peptide sequence (e.g., add EDT for Cys-containing peptides). |

References

-

Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

Cambrex. (2024, November 28). Liquid-Phase Peptide Synthesis (LPPS): A Sustainable Future for Peptide Therapeutics. [Link]

-

Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. [Link]

-

Antylia Scientific. (2025, May 14). Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. [Link]

-

Takahashi, O., et al. (2015). Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. MDPI. [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

-

C&EN. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Tsuchiya, Y., et al. (2021). Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. MDPI. [Link]

-

Wikipedia. (n.d.). Carbodiimide. [Link]

-

Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

- Google Patents. (1996).

-

Stephenson, R. C., & Clarke, S. (1989). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. PubMed. [Link]

-

Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. PubMed. [Link]

-

Góngora-Benítez, M., et al. (2013). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC. [Link]

-

ETW International. (n.d.). H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis. [Link]

-

ResearchGate. (n.d.). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. [Link]

-

Takahashi, O., et al. (2016). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. PMC. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

-

Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Asp(OtBu)-OH: A Key Building Block in Peptide Synthesis and Pharmaceutical Research. [Link]

-

Sharma, S., et al. (2025, November 17). Insights into the mechanism of succinimide formation in an archaeal glutaminase. bioRxiv. [Link]

-

Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Gentile, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

ResearchGate. (2021, February 27). What should I do for my liquid phase peptide synthesis?. [Link]

-

Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

-

University of Bologna. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). [Link]

-

Gentile, F., et al. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]

Sources

- 1. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 11. bachem.com [bachem.com]

- 12. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. peptide.com [peptide.com]

- 22. gilson.com [gilson.com]

- 23. bachem.com [bachem.com]

Troubleshooting & Optimization

Preventing aspartimide formation with H-D-Asp(OtBu)-OH

A Guide for Researchers on Prevention and Troubleshooting Using H-D-Asp(OtBu)-OH

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the persistent challenges researchers face during peptide synthesis. This guide provides in-depth technical information, field-proven insights, and practical protocols to address one of the most problematic side reactions in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): aspartimide formation. Our focus is to equip you with the knowledge to effectively use H-D-Asp(OtBu)-OH and other strategies to ensure the integrity and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding aspartimide formation and its prevention.

Q1: What is aspartimide formation and why is it a critical side reaction?

Aspartimide formation is an intramolecular cyclization side reaction that occurs at aspartic acid (Asp) residues during peptide synthesis.[1][2] The backbone amide nitrogen following the Asp residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring intermediate known as an aspartimide.[2][3]

This side reaction is particularly problematic for several reasons:

-

Generation of Difficult-to-Separate Impurities: The aspartimide ring is unstable and can be opened by nucleophiles, such as the piperidine used for Fmoc deprotection or water.[2] This ring-opening is non-regioselective and leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide (an isomer with the peptide backbone continuing from the side-chain carboxyl group).[1][3] It also generates piperidide adducts.[3]

-

Racemization: The formation of the aspartimide intermediate can lead to racemization at the α-carbon of the aspartic acid residue, resulting in the incorporation of D-Asp where L-Asp was intended, and vice-versa.[1][2]

-

Analytical Deception: The β-aspartyl peptide impurity has the exact same mass as the target peptide, making it difficult to detect by mass spectrometry alone.[4] Furthermore, it often co-elutes with the desired product during reverse-phase HPLC purification, rendering its removal nearly impossible.[3][4]

-

Yield Reduction: The conversion of the target peptide into these various by-products significantly lowers the overall yield and purity of the synthesis.[3]

Q2: What is the chemical mechanism of base-catalyzed aspartimide formation?

Aspartimide formation is most pronounced in Fmoc-SPPS because it is catalyzed by the basic conditions used for Fmoc deprotection, typically 20% piperidine in DMF.[1][3] The mechanism proceeds as follows:

-

Deprotonation: The piperidine deprotonates the backbone amide nitrogen of the amino acid C-terminal to the Asp residue.

-

Nucleophilic Attack: This deprotonated nitrogen acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester.

-

Cyclization: A five-membered succinimide ring (the aspartimide) is formed, and the side-chain protecting group's alcohol (e.g., tert-butanol from OtBu) is eliminated.

-

Ring Opening & Racemization: The aspartimide intermediate can undergo rapid epimerization at the α-carbon.[3] Subsequent nucleophilic attack by water or piperidine on either of the two carbonyl carbons of the ring leads to the mixture of α- and β-peptides and their corresponding piperidide adducts.[1][3]

Q3: Which factors influence the rate of aspartimide formation?

Several factors significantly impact the propensity for this side reaction. Understanding them is key to designing a successful synthesis strategy.

| Factor | Influence on Aspartimide Formation | Explanation & Causality |

| Peptide Sequence | High | The amino acid C-terminal to Asp is the most critical factor.[1][5] Sequences like Asp-Gly , Asp-Asn , Asp-Ser , and Asp-Arg are notoriously prone to this reaction.[3][6] Glycine, lacking steric hindrance, allows the backbone to adopt a conformation that facilitates the nucleophilic attack.[1][5] |

| Base | High | Stronger bases and longer exposure times increase the rate of formation.[1] Piperidine is the standard culprit.[3] Using weaker bases like piperazine or morpholine can reduce the side reaction but may require longer deprotection times.[1][7] |

| Temperature | Moderate to High | Elevated temperatures, often used in microwave-assisted SPPS, accelerate the rate of aspartimide formation significantly.[1][8] Reducing reaction temperature is an effective mitigation strategy.[9] |

| Solvent | Moderate | The choice of solvent can influence the reaction. DMF is the most common solvent and is known to facilitate the reaction. |

| Side-Chain Protecting Group | High | The steric bulk of the Asp side-chain protecting group is a primary defense. Less bulky esters (e.g., Benzyl) offer poor protection compared to bulkier ones.[8][10] |